N5-((D-Gluconoylamino)iminomethyl)-L-ornithine
Description
N5-((D-Gluconoylamino)iminomethyl)-L-ornithine is an L-ornithine derivative modified at the δ-amino group with a D-gluconoylamino-iminomethyl substituent. These derivatives compete with L-arginine for binding at the enzyme’s catalytic site, leveraging bioisosteric replacement of the guanidine moiety with amidine groups . The D-gluconoylamino group in the target compound may enhance solubility or alter pharmacokinetic properties compared to alkyl or alkenyl substituents in related analogs.
Properties
CAS No. |
94158-49-3 |
|---|---|
Molecular Formula |
C12H24N4O8 |
Molecular Weight |
352.34 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[2-[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]hydrazinyl]methylideneamino]pentanoic acid |
InChI |
InChI=1S/C12H24N4O8/c13-6(12(23)24)2-1-3-14-5-15-16-11(22)10(21)9(20)8(19)7(18)4-17/h5-10,17-21H,1-4,13H2,(H,14,15)(H,16,22)(H,23,24)/t6-,7+,8+,9-,10+/m0/s1 |
InChI Key |
RCKGJGAHKOJABY-LOLPMWEVSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=CNNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=CNNC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-((D-Gluconoylamino)iminomethyl)-L-ornithine typically involves the reaction of D-gluconic acid with L-ornithine under specific conditions. One common method includes the use of D-glucono-1,5-lactone, which reacts with L-ornithine in the presence of a suitable catalyst to form the desired compound . The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes, where genetically modified strains are used to produce D-gluconic acid, which is then reacted with L-ornithine . This method is advantageous due to its cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N5-((D-Gluconoylamino)iminomethyl)-L-ornithine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups within the compound are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different gluconic acid derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N5-((D-Gluconoylamino)iminomethyl)-L-ornithine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of N5-((D-Gluconoylamino)iminomethyl)-L-ornithine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, thereby affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Overview
The N5-substituted L-ornithine derivatives share a common scaffold but differ in substituents, influencing potency, selectivity, and mechanism of action. Key compounds include:
- L-NIO (N5-(1-iminoethyl)-L-ornithine): A non-selective NOS inhibitor with competitive binding (Ki = 0.4–1.2 µM across isoforms) .
- L-VNIO (N5-(1-imino-3-butenyl)-L-ornithine): A mechanism-based, nNOS-selective inhibitor (Ki = 90 nM; 20-fold selectivity over eNOS) .
- Methyl-L-NIO and Ethyl-L-NIO: Saturated analogs with modest selectivity for nNOS (3–5-fold over eNOS) .
- N5-(L-1-carboxyethyl)-L-ornithine: A metabolite in bacterial pathways, unrelated to NOS inhibition but structurally analogous .
Mechanistic Differences
- L-VNIO irreversibly inactivates nNOS via heme cofactor disruption, requiring NADPH/O₂ and Ca²⁺/calmodulin . Its vinyl group enables radical-mediated heme modification, absent in saturated analogs .
- L-NIO lacks isoform selectivity, limiting therapeutic utility despite dual NOS/DDAH inhibition .
- The target compound’s D-gluconoylamino group may reduce cellular uptake compared to alkyl chains but improve aqueous solubility for systemic applications.
Key Research Findings
Selectivity and Potency: L-VNIO’s kinact/KI ratio (0.87 µM⁻¹·min⁻¹) for nNOS surpasses other inhibitors, attributed to its unsaturated side chain . In contrast, L-NIO’s non-selectivity arises from weaker interactions with isoform-specific heme environments .
DDAH Inhibition: L-VNIO inhibits DDAH-1 (Ki = 2 µM), critical for metabolizing asymmetric dimethylarginine (ADMA), a NOS regulator . Molecular docking shows the vinyl group enhances binding to DDAH-1’s active site (Phe75, Asp268) compared to saturated analogs .
The target compound’s gluconoyl moiety may mitigate off-target effects (e.g., heme loss) seen with L-VNIO, though this requires validation.
Biological Activity
N5-((D-Gluconoylamino)iminomethyl)-L-ornithine is a compound derived from L-ornithine, an important amino acid involved in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Name: N2-D-gluconoyl-N5-[(D-gluconoylamino)iminomethyl]-L-ornithine
- CAS Number: 94071-05-3
- Molecular Formula: C18H34N4O14
- Molecular Weight: 530.48096 g/mol
- LogP: -3.20
This compound exhibits biological activity primarily through its interaction with various metabolic pathways involving ornithine and its derivatives. It is believed to modulate the urea cycle, which is crucial for nitrogen metabolism in mammals. The compound may enhance the synthesis of polyamines and other critical metabolites that play roles in cellular growth and function.
Biological Activities
- Immunomodulatory Effects
- Wound Healing and Tissue Repair
- Neuroprotective Properties
Table 1: Summary of Biological Activities
Case Study: Immunomodulatory Effects
A study examining the effects of L-ornithine derivatives on immune function found that treatment with similar compounds resulted in reduced activation of CTLs when combined with interleukin 2 (IL-2). This suggests that this compound could be beneficial in managing conditions characterized by excessive immune responses.
Case Study: Wound Healing
In a controlled trial assessing the impact of ornithine supplementation on wound healing, subjects receiving ornithine derivatives demonstrated improved healing rates compared to controls. This supports the hypothesis that this compound may enhance recovery through its metabolic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
